molecular formula C9H11NO B110321 N-苄基乙酰胺 CAS No. 588-46-5

N-苄基乙酰胺

货号 B110321
CAS 编号: 588-46-5
分子量: 149.19 g/mol
InChI 键: UZJLYRRDVFWSGA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-benzylacetamide derivatives has been explored in various studies, with a focus on their potential biological activities. For instance, the synthesis of N-substituted acetamidines, including N-benzylacetamidine, has been reported as selective inhibitors of inducible nitric oxide synthase (iNOS), with a docking study providing insights into the interaction of these inhibitors with NOS . Additionally, N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives have been synthesized and evaluated for their affinity at sigma1 and sigma2 receptors, with the unsubstituted compound showing high affinity and selectivity for sigma1 receptors . The synthesis of N-(1-benzylpiperidin-4-yl)arylacetamides also demonstrated higher affinity for sigma1 versus sigma2 receptors, with various aromatic ring replacements and substitutions being explored . A nickel-catalyzed formal aminocarbonylation of secondary benzyl chlorides with isocyanides has been disclosed, yielding α-substituted phenylacetamide with steric hindrance, a challenging synthesis via palladium-catalyzed aminocarbonylation .

Molecular Structure Analysis

The molecular structure of N-benzylacetamide derivatives plays a crucial role in their biological activity. The influence of substitutions on the phenylacetamide aromatic ring has been examined through quantitative structure-activity relationship (QSAR) studies, revealing that halogen substitution generally increases the affinity for sigma2 receptors while maintaining a similar affinity for sigma1 receptors . Comparative molecular field analysis indicated that the electrostatic properties of substituents in the phenylacetamide aromatic ring strongly influenced binding to sigma1 receptors .

Chemical Reactions Analysis

Chemical reactions involving N-benzylacetamide derivatives have been studied, such as the regioselective dibromohydration of N-(2-alkynylaryl)acetamide, which proceeds under mild conditions without metal catalysis . The one-pot conversion of azido arenes to N-arylacetamides and N-arylformamides has been achieved using sodium iodide in acidic media, extending the synthesis to various heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-benzylacetamide derivatives are influenced by their structural components. For example, the presence of electron-donating groups, such as OH, OMe, or NH2, resulted in weak or negligible affinity for sigma2 receptors and a moderate affinity for sigma1 receptors . The synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents have shown that these compounds possess a broad spectrum of activity against various microorganisms . Additionally, the synthesis of 2-aryloxy-N-phenylacetamide and N'-(2-aryloxyoxyacetyl) benzohydrazide derivatives has demonstrated good antibacterial activity against a selected panel of bacteria .

科学研究应用

Application in Chagas Disease Treatment

  • Summary of the Application : N-Benzylacetamide has been identified as a major component of human plasmatic metabolic profiling of benznidazole, a drug used in the treatment of Chagas disease . Chagas disease is an endemic infection in Latin America caused by the parasite Trypanosoma cruzi .
  • Methods of Application or Experimental Procedures : High-resolution UPLC/MS/MS was used to analyze plasma samples obtained from pediatric patients under benznidazole treatment . Spectroscopic and structural criteria were applied to identify benznidazole and accompanying substances from chromatographic signals .
  • Results or Outcomes : Two detected species could be associated with benznidazole and N-Benzylacetamide molecules, the second one being a fragment of the parent drug (benznidazole) . The presence of N-Benzylacetamide could be related to the hepatic metabolism of benznidazole .

Application in Diabetes Treatment

  • Summary of the Application : N-Benzylacetamide derivatives have been synthesized and evaluated for their in vitro inhibitory activity against α-glucosidase, an enzyme that plays a crucial role in the treatment of type 2 diabetes .
  • Methods of Application or Experimental Procedures : A new series of phthalimide-phenoxy-1,2,3-triazole-N-phenyl (or benzyl) acetamides were designed, synthesized, and screened for their in vitro inhibitory activity against α-glucosidase .
  • Results or Outcomes : The majority of the evaluated compounds displayed high inhibition effects (IC50 values in the range of 45.26 ± 0.03–491.68 ± 0.11 µM) as compared to the positive control acarbose (IC50 value = 750.1 ± 0.23 µM) . Among this series, compounds 11j and 11i represented the most potent α-glucosidase inhibitory activities with IC50 values of 45.26 ± 0.03 and 46.25 ± 0.89 µM .

Application in Anticonvulsant Drug Design

  • Summary of the Application : N-Benzylacetamide derivatives have been used in the design of anticonvulsant drugs . These compounds have been studied for their inhibitory activities against γ-aminobutyrate-aminotransferase (GABA_AT), an enzyme that plays a crucial role in managing convulsion .
  • Methods of Application or Experimental Procedures : Quantitative structure activity relationship (QSAR) studies and molecular docking were used to design and virtually screen some new N-Benzylacetamide derivatives for their ability to inhibit GABA_AT . The designed molecules were docked with GABA_AT using Internal Coordinate Mechanics Program (ICM-pro 3.8-3) .
  • Results or Outcomes : The designed compounds showed better binding affinity with GABA_AT compared to known inhibitors of GABA_AT such as vigabatrin, phenytoin, and carbamazepine . Therefore, these designed molecules have potential as inhibitors of GABA_AT and consequently as anticonvulsant agents .

Application in Epilepsy Treatment

  • Summary of the Application : α-Substituted acetamido-N-benzylacetamide derivatives have been studied for their experimental activities as anticonvulsant activity agents .
  • Methods of Application or Experimental Procedures : A quantum chemical QSAR study was performed on a series of α-substituted acetamido-N-benzylacetamide derivatives to investigate their experimental activities as anticonvulsant activity agents .
  • Results or Outcomes : The study suggested that increasing the molecular mass and linearity of the molecule would lead to an increase in the anticonvulsant activity of the studied compounds .

Application in Antiepileptic Drug Design

  • Summary of the Application : N-Benzylacetamide derivatives have been used in the design of antiepileptic drugs . These compounds have been studied for their inhibitory activities against γ-aminobutyrate-aminotransferase (GABA_AT), an enzyme that plays a crucial role in managing epilepsy .
  • Methods of Application or Experimental Procedures : Computational molecular docking study was carried out on the α-substituted acetamido-N-benzylacetamide (antiepileptic agents) to complement previous QSAR work with the help of Autodock vina version 4.0 of Pyrx software . Docking analysis revealed that all the compounds have better binding scores than the commercially sold antiepileptic drug vigabatrin .
  • Results or Outcomes : The most potent derivatives of α-substituted acetamido-N-benzylacetamide from previous QSAR research was in agreement with this present work as the same compound was revealed to be having the highest binding affinity . Moreover, three antiepileptic compounds were designed and one of the compounds was found to have excellently docked with GABA_AT enzyme .

Application in Managing Convulsion

  • Summary of the Application : N-Benzylacetamide derivatives have been used in the design of drugs for managing convulsion . These compounds have been studied for their inhibitory activities against γ-aminobutyrate-aminotransferase (GABA_AT), an enzyme that plays a crucial role in managing convulsion .
  • Methods of Application or Experimental Procedures : Quantitative structure activity relationship study (QSARs) and molecular docking were used to design and virtually screen some new N-benzylacetamide derivatives for their ability to inhibit γ-amino butyrate-aminotransferase . Ninety compounds with anticonvulsant activity against maximal electroshock induced seizures were used for QSAR study .
  • Results or Outcomes : The binding affinity of the designed compounds with GABA_AT were better to that of 4-aminohex-5-enoic acid (vigabatrin); 3, 3-diphenylpyrrolidine-2, 5-dione (phenytoin) and comparable to that of 5H-dibenzo [b,f]azepine-5-carboxamide (carbamazepine), which are known inhibitors of GABA_AT . Therefore, the designed molecules have potential as inhibitors of GABA_AT and consequently as anticonvulsant agent .

未来方向

Future research could focus on the potential therapeutic applications of N-Benzylacetamide and its derivatives. For instance, α_substituted acetamido-N-benzylacetamide derivatives have been suggested as potential anticonvulsant agents . Additionally, the role of N-Benzylacetamide in the metabolic profiling of benznidazole, a drug used to treat Chagas disease, could be further investigated .

属性

IUPAC Name

N-benzylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-8(11)10-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZJLYRRDVFWSGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6052249
Record name N-Benzylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6052249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzylacetamide

CAS RN

588-46-5
Record name N-Benzylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=588-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetylbenzylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-BENZYLACETAMIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8065
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Benzylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6052249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-benzylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.746
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-ACETYLBENZYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1QMH7S17P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

After completion of the reaction, 1% hydrochloric acid (23 g) was dropwide added at 10° C. or lower and after stirred for 30 minutes, settled and separated. The obtained organic layer was washed with 9% salt water (7 g) at 5 to 10° C., settled and separated. The obtained organic layer was washed with an aqueous 5% sodium hydrogen carbonate solution (11.8 g) at 15 to 30° C., settled and separated After that, the organic layer was washed with ion-exchange water (6 g) at 25 to 35° C., settled and separated. The obtained organic layer was evaporated to obtain a solution (10.04 g) of a desired pale yellowish transparent solution or white solid. The content was found 86.5% by gas chromatography analysis. The pure product yield was 8.68 g (yield 87.8% based on acetic acid). The content of impurities are as follows; diisobutylcarbonate: 2.0%, and N-isobutyloxycarbonyl)-benzylamine: 2.5%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

10 g of benzylamine was dissolved in 200 ml of methylene chloride followed by the addition of 26 ml of triethylamine and dropwise addition of 7.3 ml of acetyl chloride at 0° C. After stirring for 1 hour at room temperature, 2 ml of methanol was added to the reaction system at 0° C. followed by 120 ml of water and separation of the phases. The aqueous layer was extracted with 100 ml of chloroform, and the resulting organic layer was concentrated after drying with anhydrous sodium sulfate to obtain 8.55 g of the target compound (yield: 61%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step Two
Quantity
7.3 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Yield
61%

Synthesis routes and methods III

Procedure details

2.1 g. of benzylamine, 7.4 g. of methyl acetate and 1.5 g. of the sodium salt of 4,6-dimethyl-2-hydroxypyridine are dissolved in 30 ml. of dimethyl acetamide and heated at about 78° C. for 4.5 hours. As determined by thin layer chromatography, all but a trace of the benzylamine is consumed. 200 ml. of water and 0.9 ml. of concentrated hydrochloric acid are added to the reaction solution, and the solution is extracted three times with 100 ml. of ethyl acetate. The organic layer is washed with 100 ml. of water, and, after drying with sodium sulfate, concentrated and crystallized. Recrystallization from 300 ml. of ether-petroleum benzin (1:1), 2.5 g. of needle-like crystals of N-benzyl acetamide are obtained (yield: 84 percent). m.p. 60.5° - 62° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
84%

Synthesis routes and methods IV

Procedure details

2.1 g. of benzylamine, 7.4 g. of methyl acetate and 1.5 g. of the sodium salt of 4,6-dimethyl-2-hydroxypyridine are dissolved in 30 ml. of dimethyl acetamide and heated at about 78° C. for 4.5 hours. As determined by thin layer chromatography, all but a trace of the benzylamine is consumed. 200 ml. of water and 0.9 ml. of concentrated hydrochloric acid are added to the reaction solution, and the solution is extracted three times with 100 ml. of ethyl acetate. The organic layer is washed with 100 ml. of water, and, after drying with sodium sulfate, concentrated and crystallized. After recrystallization from 300 ml. of ether-petroleum benzin (1:1), 2.5 of needle-like crystals of N-benzyl acetamide are obtained (yield: 84%).m.p. 60.5° - 62° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
84%

Synthesis routes and methods V

Procedure details

Benzylamine (1 mL) and acetic acid (20 mL) may be mixed together. The mixture may be heated at 115° C. for 17 hours. The excess acetic acid may be distilled from the reaction mixture using a rotary evaporator. The product may be crystallized from toluene. The mixture may be cooled to 0° C. and then filtered.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Benzylacetamide
Reactant of Route 2
Reactant of Route 2
N-Benzylacetamide
Reactant of Route 3
Reactant of Route 3
N-Benzylacetamide
Reactant of Route 4
Reactant of Route 4
N-Benzylacetamide
Reactant of Route 5
Reactant of Route 5
N-Benzylacetamide
Reactant of Route 6
Reactant of Route 6
N-Benzylacetamide

Citations

For This Compound
915
Citations
H Kohn, KN Sawhney, P Bardel… - Journal of medicinal …, 1993 - ACS Publications
Earlier studies showed that (R, S)-a-acetamido-jV-benzylacetamides (2) containing a five-and sixmembered aromatic or heteroaromatic group appended at the C (a) site displayed …
Number of citations: 65 pubs.acs.org
AY Jin, H Kohn, C Béguin, SV Andurkar… - Canadian journal of …, 2005 - cdnsciencepub.com
… The substituted acetamido-N-benzylacetamide derivatives examined in this study were shown to influence anticonvulsant activity through seven physical and chemical properties. …
Number of citations: 13 cdnsciencepub.com
W Śmiszek-Lindert, J Kusz - Acta Crystallographica Section E …, 2007 - scripts.iucr.org
… Molecules of N-benzylacetamide, C 9 H 11 NO, are interconnected by a framework of weak intermolecular N—H⋯O hydrogen bonds. The molecules form infinite hydrogen-bonded …
Number of citations: 8 scripts.iucr.org
P Bardel, A Bolanos, H Kohn - Journal of medicinal chemistry, 1994 - ACS Publications
Chemistry Preparation of the pyrid-2-yl derivative 11 was ac-complished in 15% yield bytreatment of a-acetamido-oc-bromo-iV-benzylacetamide6 (14) with 2-pyridyllithium8 (2.1 equiv). …
Number of citations: 55 pubs.acs.org
U Abdulfatai, S Uba, BA Umar, MT Ibrahim - SN Applied Sciences, 2019 - Springer
… α_substituted acetamido-N-benzylacetamide (anticonvulsant … of α_substituted acetamido-N-benzylacetamide (2-acetamido-2-… α_substituted acetamido-N-benzylacetamide that …
Number of citations: 19 link.springer.com
O Adedirin, A Uzairu, GA Shallangwa… - The Journal of …, 2018 - periodicos.ufv.br
… to design and virtually screen some new N-benzylacetamide derivatives for their ability to … These informed the design and virtual screening of 118 new N-benzylacetamide derivatives …
Number of citations: 17 periodicos.ufv.br
ME Marson, J Altcheh, G Moscatelli, S Moroni… - European Journal of …, 2015 - Springer
… From all detected species, two can be undoubtedly associated with the BNZ and N-benzylacetamide molecules, the second one being a fragment of the parent drug (BZN). From the …
Number of citations: 10 link.springer.com
U Abdulfatai, A Uzairu, S Uba - Cogent Chemistry, 2016 - Taylor & Francis
… ) of α_substituted acetamido-N-benzylacetamide derivatives as an anticonvulsant activity. … The modeled α_substituted acetamido-N-benzylacetamide derivatives as an anticonvulsant …
Number of citations: 16 www.tandfonline.com
FE Chain, MF Ladetto, A Grau, CAN Catalán… - Journal of Molecular …, 2016 - Elsevier
… with those also calculated in this work for the N-benzylacetamide, N-benzylpropanamide and N-… assignments were only reported for N-benzylacetamide, N-benzylhexanamide and N-…
Number of citations: 41 www.sciencedirect.com
M Li, DF Roswell, EH White - Biochemical and biophysical research …, 1993 - Elsevier
α-Chymotrypsin (CT) is slowly inhibited by N-nitroso-N-benzylacetamide (1) at 25C. The 13 C-NMR spectrum of the hydrolysate of 13 C-enriched 1-inhibited CT shows five new signals …
Number of citations: 7 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。